N-(6-Bromo-2-pyridinyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrN2O2S |
|---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H9BrN2O2S/c12-10-7-4-8-11(13-10)14-17(15,16)9-5-2-1-3-6-9/h1-8H,(H,13,14) |
InChI Key |
QZVNFSHOYZFRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for N 6 Bromo 2 Pyridinyl Benzenesulfonamide
Established Synthetic Pathways and Precursors to N-(6-Bromo-2-pyridinyl)benzenesulfonamide
The most conventional and widely adopted method for synthesizing this compound is the nucleophilic reaction between a primary or secondary amine and a sulfonyl chloride. ijarsct.co.incbijournal.com This classical approach is effective for producing a wide array of sulfonamide derivatives. cbijournal.com
The primary precursors for this synthesis are:
2-Amino-6-bromopyridine (B113427) : This compound serves as the amine nucleophile. It is a pyridine (B92270) derivative where the amino group at position 2 provides the site for sulfonylation. dissertationtopic.netguidechem.com
Benzenesulfonyl chloride : This is the electrophilic sulfonating agent, providing the benzenesulfonyl moiety to the final product.
The reaction is typically carried out in the presence of a base, which acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Pyridine is a commonly used base for this purpose, often serving as both the catalyst and the solvent. cbijournal.comresearchgate.net The general reaction scheme involves the nucleophilic attack of the amino group of 2-amino-6-bromopyridine on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of the S-N bond and the elimination of HCl. ijarsct.co.in
Alternative bases such as sodium carbonate (Na₂CO₃) in an aqueous medium have also been successfully employed, providing a high yield of the desired sulfonamide product. researchgate.netearthlinepublishers.com The reaction of 2-aminopyridine (B139424) with benzenesulfonyl chloride using pyridine as a base has been reported to yield the corresponding sulfonamide in 63% yield. cbijournal.com
Novel Approaches and Innovations in this compound Synthesis
While the classical pathway is reliable, modern synthetic chemistry has driven the development of more innovative methods. These novel approaches often focus on improving yields, reducing reaction times, and utilizing more sophisticated catalytic systems.
Recent advancements include:
Palladium-Catalyzed Cross-Coupling : Palladium catalysts have been used for the cross-coupling reaction between substituted aryl halides and methanesulfonamide. ijarsct.co.in This methodology could potentially be adapted for the synthesis of this compound.
Synergetic Photoredox and Copper Catalysis : A modern approach utilizes synergetic photoredox and copper catalysis to synthesize sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source. acs.org This method is notable for its mild reaction conditions (room temperature) and its tolerance for a wide range of functional groups, including electron-deficient amines. acs.org
One-Pot, Multi-Component Reactions : The development of one-pot, multi-component reactions in the presence of novel catalysts, such as dendrimer-like ionic liquids, has enabled the synthesis of complex pyridine-containing sulfonamides in high yields and short reaction times. rsc.org
Microwave-Assisted Synthesis : Microwave irradiation has been explored as an alternative to conventional heating. cbijournal.com For instance, the reaction between an amine and a sodium salt of benzenesulfonate (B1194179) has been successfully carried out under microwave conditions. cbijournal.com
These innovative strategies offer pathways to synthesize this compound and its derivatives with greater efficiency and versatility than traditional methods.
Optimization of Reaction Conditions for this compound Formation
The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the choice of base, solvent, temperature, and reaction time is crucial for maximizing the efficiency of the synthesis.
Key parameters for optimization include:
Base : While pyridine is a standard choice, other organic bases like triethylamine (B128534) or inorganic bases such as sodium hydride (NaH) and sodium carbonate have been used. researchgate.netnih.gov The choice of base can significantly impact the reaction rate and the formation of byproducts. For example, using NaH as a base in refluxing acetonitrile (B52724) or DMF has been reported to give poor results in some sulfonamide syntheses. nih.gov The best results for certain pyridinyl sulfonamides were achieved by using 2 equivalents of pyridine sulfonyl chloride with 1 equivalent of amine in pyridine at 80 °C for 5 hours. nih.gov
Solvent : The choice of solvent can influence the solubility of reactants and the reaction kinetics. Dichloromethane (B109758) (CH₂Cl₂), acetone, and dimethylformamide (DMF) are commonly used solvents. rsc.orgnih.gov
Temperature : The reaction is often performed at temperatures ranging from 0 °C to room temperature, or with heating to accelerate the reaction. researchgate.netnih.gov For instance, some syntheses are stirred at room temperature overnight, while others may be heated to 80-100 °C. nih.govarkat-usa.org
Reactant Stoichiometry : The molar ratio of the amine to the sulfonyl chloride can affect the outcome. An excess of the amine or the use of a stoichiometric amount of base is common to ensure complete reaction and to neutralize the acid byproduct.
The following interactive table illustrates how different reaction parameters can be varied to optimize the synthesis of pyridinyl sulfonamides, based on findings for analogous compounds.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition (Example) |
| Base | Pyridine | Sodium Carbonate | Triethylamine | Pyridine |
| Solvent | Dichloromethane | Acetone | Solvent-free | Dichloromethane |
| Temperature | 0 °C | Room Temperature | 80 °C | Room Temperature |
| Time | 3 hours | 5 hours | 24 hours | 5 hours |
Mechanistic Investigations of this compound Synthetic Routes
The formation of this compound via the reaction of 2-amino-6-bromopyridine with benzenesulfonyl chloride follows a well-understood nucleophilic substitution mechanism at the sulfur center. ijarsct.co.in
The key steps of the mechanism are:
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-6-bromopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This forms a tetrahedral intermediate.
Leaving Group Departure : The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate.
Deprotonation : The proton on the nitrogen atom is removed by a base (such as pyridine), neutralizing the positive charge on the nitrogen and regenerating the catalyst. This step also forms the final sulfonamide product and a salt of the base (e.g., pyridinium (B92312) chloride).
This reaction is a highly efficient process that generally proceeds to completion. researchgate.net However, the nucleophilicity of the amine can be influenced by substituents on the pyridine ring. ijarsct.co.in In the case of 2-amino-6-bromopyridine, the electron-withdrawing nature of the bromine atom can slightly reduce the nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine. Under basic conditions, there is also a possibility of double sulfonylation, where the NH of the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. While traditional methods often use hazardous reagents and solvents, modern approaches seek more sustainable alternatives. thieme-connect.com
Key green chemistry considerations include:
Use of Safer Solvents : Replacing hazardous solvents like dichloromethane with more environmentally benign options such as water or ethanol (B145695) is a primary goal. researchgate.net The use of aqueous sodium carbonate as a base demonstrates a step in this direction. earthlinepublishers.com
Catalysis : Employing catalytic amounts of a substance rather than stoichiometric reagents reduces waste. While pyridine is often used in excess as both a solvent and a base, exploring more efficient, non-volatile catalysts is an area of active research. rsc.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot and multi-component reactions are often more atom-economical than multi-step syntheses with intermediate purification steps. rsc.org
Energy Efficiency : The use of microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. cbijournal.com
Alternative Reagents : Research into replacing traditional sulfonylating agents like sulfonyl chlorides, which require hazardous reagents like chlorosulfonic acid for their preparation, with alternatives like thiosulfonates or using sulfur dioxide sources directly in catalytic cycles represents a significant green advancement. acs.orgthieme-connect.com For example, a novel mechanochemical method using K₂S₂O₅ under palladium-catalyzed conditions has been developed as a green synthesis strategy. thieme-connect.com
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Derivatization of N 6 Bromo 2 Pyridinyl Benzenesulfonamide
Reactions Involving the Bromine Moiety in N-(6-Bromo-2-pyridinyl)benzenesulfonamide
The bromine atom at the 6-position of the pyridine (B92270) ring is a key handle for a variety of synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution (SNAr) on halopyridines can be challenging, the electron-withdrawing nature of the pyridine nitrogen atom facilitates such reactions, particularly with strong nucleophiles. For this compound, this pathway allows for the introduction of various functional groups, replacing the bromine atom. The reaction outcomes are highly dependent on the nature of the nucleophile and the reaction conditions employed.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridine moiety with an organoboron compound. This is a widely used method for the synthesis of biaryl and heteroaryl-aryl structures. For instance, the coupling of this compound with various arylboronic acids can be achieved using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base.
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Moderate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/Water | Good |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Toluene | 51-89 |
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the bromopyridine with a terminal alkyne, leading to the formation of an alkynylated pyridine derivative. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. A rapid and efficient synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives has been developed using microwave-assisted Sonogashira coupling conditions, highlighting the utility of this reaction with similar substrates. researchgate.net
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMSO | High |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | CH₃CN | Good |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of the bromopyridine with a wide range of primary and secondary amines, providing access to a diverse array of N-substituted aminopyridine derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation. wikipedia.orgresearchgate.net
| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | Good |
| Morpholine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | High |
| Piperazine | Pd-precatalyst | - | - | Piperazine | Up to 97 |
Halogen-Metal Exchange Processes
The bromine atom can be exchanged for a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This process generates a highly reactive organometallic intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups at the 6-position of the pyridine ring. This method is particularly useful for creating carbon-carbon bonds with electrophiles that are not amenable to cross-coupling reactions. A combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocyclics with acidic protons. researchgate.net
Reactivity of the Pyridyl Nitrogen in this compound
The lone pair of electrons on the pyridyl nitrogen atom makes it a nucleophilic and basic center. This reactivity can be exploited for various transformations, such as N-alkylation and N-oxidation. N-alkylation can be achieved using alkyl halides, and studies have shown that manganese-catalyzed N-alkylation of sulfonamides using alcohols is also a viable method. nih.gov However, the presence of a pyridine ring can sometimes inhibit this reaction due to coordination with the catalyst. nih.gov N-oxidation, typically using a peroxy acid like m-CPBA, would generate the corresponding pyridine-N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.
Transformations of the Sulfonamide Linkage in this compound
The sulfonamide linkage, while generally stable, can be cleaved under specific conditions. Reductive cleavage of the N-S bond is a known transformation for secondary sulfonamides, which can generate the corresponding amine and a sulfinate. nih.govresearchgate.net This method can be useful for the late-stage functionalization of complex molecules. nih.gov Additionally, hydrolysis of the sulfonamide bond can occur under strong acidic or basic conditions, although this typically requires harsh conditions.
Functionalization at the Benzene (B151609) Ring of this compound
Focused Research on this compound Remains Elusive
Despite a comprehensive search of available scientific literature, detailed research findings, including specific data on the chemical reactivity and derivatization of this compound, particularly concerning chemo- and regioselectivity, are not presently available. Consequently, the construction of an in-depth article with supporting data tables on this specific topic is not feasible at this time.
General principles of organic chemistry suggest that a compound like this compound, which features a bromo-substituted pyridine ring, would likely undergo reactions common to this class of heterocyclic compounds. These could include nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions. The regioselectivity of these reactions would be influenced by the electronic effects of the bromo and benzenesulfonamide (B165840) substituents on the pyridine ring. However, without specific studies on this molecule, any discussion would be purely speculative and not based on the required detailed research findings.
Further experimental investigation into the reactivity of this compound is necessary to elucidate the specific outcomes of its derivatization reactions and to characterize the chemo- and regioselectivity under various reaction conditions. Such research would be essential for providing the specific data required for a thorough scientific discussion.
Advanced Spectroscopic and Structural Characterization in the Context of Research on N 6 Bromo 2 Pyridinyl Benzenesulfonamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in N-(6-Bromo-2-pyridinyl)benzenesulfonamide Research
NMR spectroscopy is a cornerstone technique for the structural verification and analysis of this compound and its analogs in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework, enabling researchers to confirm identities, assess purity, and study dynamic processes.
In the synthesis of this compound, which typically involves the reaction of 2-amino-6-bromopyridine (B113427) with benzenesulfonyl chloride, NMR is the primary tool for confirming the successful formation of the desired product. researchgate.net The structure of the synthesized compound is established by analyzing the chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra. researchgate.netrsc.orgnih.gov
The successful synthesis is confirmed by the appearance of characteristic signals corresponding to the protons on both the pyridinyl and benzenesulfonyl rings. nih.gov For instance, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their specific chemical shifts and splitting patterns confirming the substitution pattern. mdpi.com Similarly, the ¹³C NMR spectrum provides evidence of product formation through the presence of signals corresponding to all carbon atoms in the molecule. rsc.org Researchers use these spectral data to verify the formation of the crucial S-N bond and to ensure that starting materials have been consumed.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Confirming Structures of Benzenesulfonamide (B165840) Derivatives This table is illustrative, based on typical values for related structures, as specific experimental data for the title compound is not available in the cited literature.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | NH (Sulfonamide) | ~10.0–13.0 | Confirmation of sulfonamide linkage; signal may be broad and its position can be solvent-dependent. mdpi.compreprints.org |
| ¹H | Aromatic CH (Pyridinyl & Benzene) | ~6.5–8.5 | Confirms the presence of both aromatic rings; coupling patterns elucidate substitution. nih.gov |
| ¹³C | Aromatic C-Br (Pyridinyl) | ~110–125 | Indicates the position of the bromine substituent. |
| ¹³C | Aromatic C-S (Benzene) | ~135–145 | Confirms the connection point of the sulfonyl group to the benzene (B151609) ring. preprints.org |
| ¹³C | Aromatic C-N (Pyridinyl) | ~150–160 | Confirms the connection point of the sulfonamide nitrogen to the pyridine (B92270) ring. |
While X-ray crystallography provides information on the solid-state conformation, NMR spectroscopy is uniquely suited for studying the conformational dynamics of molecules in solution. nih.gov For a flexible molecule like this compound, rotation can occur around the S-N and S-C bonds. NMR techniques can determine the preferred solution-state conformation and the energy barriers to rotation. copernicus.org
Methods such as variable-temperature NMR can be employed to study dynamic exchange processes. copernicus.org At lower temperatures, the rotation around a bond may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. Analysis of the signal coalescence can be used to calculate the rotational energy barrier. copernicus.org Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons, providing crucial distance restraints to define the three-dimensional structure. By comparing experimental NMR parameters (such as chemical shifts, J-couplings, and NOEs) with values computed for different theoretical geometries, researchers can determine the relative populations of various conformers in solution. copernicus.orgresearchgate.net
X-ray Crystallography Studies of this compound and its Derivatives
X-ray crystallography offers definitive, high-resolution information about the molecular structure of a compound in the solid state. Such studies on this compound and its derivatives are critical for understanding its precise bond lengths, bond angles, and three-dimensional arrangement, as well as how the molecules pack together in a crystal lattice.
Crystallographic studies of closely related compounds provide significant insight into the likely conformation of this compound. For example, the crystal structure of N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide reveals a specific orientation of the aromatic rings. nih.gov In this derivative, the dihedral angle between the pyridine and benzene rings is 66.87 (3)°. nih.gov This twisted conformation is a common feature in N-aryl sulfonamides and is influenced by steric and electronic factors. researchgate.net The molecular conformation is further stabilized by an intramolecular N—H···Br hydrogen bond. nih.gov Similarly, studies on other bromo-benzenesulfonamide derivatives show a U-shaped molecule where the central C—S—N—C fragment has a significant torsion angle, for instance, 68.4 (3)° in 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. researchgate.net
Table 2: Selected Crystallographic and Conformational Data for a Derivative, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₃H₁₃BrN₂O₂S | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 11.832 (2) | nih.gov |
| b (Å) | 13.305 (3) | nih.gov |
| c (Å) | 8.6263 (17) | nih.gov |
| β (°) | 105.52 (3) | nih.gov |
| Dihedral Angle (Pyridine-Benzene) | 66.87 (3)° | nih.gov |
The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. In N-pyridinylbenzenesulfonamide derivatives, hydrogen bonding and π-π stacking are dominant forces that direct the supramolecular architecture. In the crystal structure of N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, molecules are linked into a three-dimensional network by intermolecular N—H···O hydrogen bonds. nih.gov These interactions involve the sulfonamide N-H donor and a sulfonyl oxygen acceptor of a neighboring molecule. nih.gov
In addition to hydrogen bonding, aromatic π–π stacking interactions are observed between centrosymmetrically related pyridine and benzene rings, with a centroid-to-centroid distance of 3.757 (14) Å. nih.gov C—H···π interactions also contribute to the stability of the crystal packing. nih.gov In other related structures, short intermolecular contacts involving the bromine atom, such as Br···O interactions, can link molecules into one-dimensional chains. researchgate.netresearchgate.net These varied interactions are fundamental to the solid-state properties of the material.
Table 3: Intermolecular Interactions Observed in the Crystal Structure of N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide
| Interaction Type | Description (Donor—H···Acceptor) | Distance/Parameter | Source |
|---|---|---|---|
| Intramolecular Hydrogen Bond | N—H···Br | D···A = 3.134 (2) Å | nih.gov |
| Intermolecular Hydrogen Bond | N—H···O(sulfonyl) | D···A = 3.225 (2) Å | nih.gov |
| π–π Stacking | Pyridine···Benzene (Centrosymmetrically related) | Centroid-Centroid = 3.757 (14) Å | nih.gov |
| C—H···π Interaction | C(pyridinyl)—H···Benzene ring | H···Centroid = 2.76 Å | nih.gov |
Mass Spectrometry Techniques for Mechanistic and Product Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS is used to confirm the identity of the synthesized product by matching the observed molecular ion peak with the calculated molecular weight. mdpi.compreprints.org High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.
Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) is a valuable tool for mechanistic studies and for distinguishing between isomers. In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pathways of benzenesulfonamides have been studied and provide a basis for analyzing the title compound.
Common fragmentation pathways for related N-phenyl benzenesulfonamides include the loss of sulfur dioxide (SO₂) or the cleavage of the S-N bond. researchgate.net For instance, a notable fragmentation pathway involves the loss of a neutral iminosulfane dioxide molecule (M-79). researchgate.net Analysis of the resulting fragment ions can help confirm the core structure and the connectivity of the pyridinyl and benzenesulfonyl moieties. The presence of bromine would be readily identified by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Vibrational Spectroscopy (IR, Raman) for Probing Specific Functional Groups in this compound
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the characterization of molecular structures. In the context of this compound, these methods provide detailed insights into the vibrational modes of its specific functional groups, offering a unique fingerprint of the molecule's architecture. The analysis of vibrational spectra is crucial for confirming the presence of key structural motifs, such as the sulfonamide linkage, the pyridine and benzene rings, and the carbon-bromine bond. While a dedicated, complete experimental vibrational analysis for this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established characteristic vibrational frequencies of its constituent functional groups, supported by computational studies on analogous molecules.
The vibrational spectrum of this compound is complex, arising from the coupling of various vibrational modes. However, many of these can be assigned to specific functional groups, providing a detailed structural confirmation. The key functional groups contributing to the vibrational spectrum are the N-H group of the sulfonamide, the sulfonyl (SO₂) group, the phenyl and bromo-pyridinyl rings, and the C-Br bond.
Sulfonamide Group Vibrations
The sulfonamide group (-SO₂NH-) exhibits several characteristic vibrational bands. The N-H stretching vibration is particularly sensitive to hydrogen bonding and is typically observed as a sharp band in the region of 3400-3200 cm⁻¹. In solid-state spectra, intermolecular hydrogen bonding can lead to a broadening and shifting of this band to lower wavenumbers. For related benzenesulfonamide derivatives, asymmetric and symmetric N-H stretching vibrations have been noted in the ranges of 3444-3473 cm⁻¹ and 3345-3371 cm⁻¹, respectively. researchgate.net
The sulfonyl group (SO₂) is characterized by strong absorptions corresponding to its asymmetric and symmetric stretching modes. The asymmetric stretching vibration (νₐₛ SO₂) typically appears as a strong band in the 1380-1320 cm⁻¹ region, while the symmetric stretching vibration (νₛ SO₂) is found in the 1180-1150 cm⁻¹ range. researchgate.net These bands are often intense in both IR and Raman spectra and are highly indicative of the sulfonamide moiety.
Aromatic and Heteroaromatic Ring Vibrations
Both the benzene and the 6-bromopyridine rings contribute a number of bands to the vibrational spectrum. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The in-plane C-C stretching vibrations of the aromatic rings usually appear in the 1600-1400 cm⁻¹ region. These bands can be complex due to the coupling of vibrations within the rings.
The pyridine ring has its own set of characteristic vibrations. The ring stretching modes, often referred to as quadrant, semicircle, and octant modes, are found in the 1610-1550 cm⁻¹, 1590-1520 cm⁻¹, and 1485-1410 cm⁻¹ regions, respectively. Ring breathing modes, which involve the expansion and contraction of the entire ring, are also characteristic and are typically observed in the 1050-990 cm⁻¹ range in Raman spectra.
Carbon-Bromine Vibration
The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The position of this band can be influenced by the nature of the aromatic ring to which the bromine atom is attached.
The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous compounds and general spectroscopic principles.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3350 | Medium-Strong | N-H stretching |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| ~1600 | Medium | Aromatic C=C stretching (pyridine ring) |
| ~1580 | Medium | Aromatic C=C stretching (benzene ring) |
| ~1470 | Medium | Aromatic C=C stretching (pyridine ring) |
| ~1445 | Medium | Aromatic C=C stretching (benzene ring) |
| 1350-1320 | Strong | Asymmetric SO₂ stretching |
| 1170-1150 | Strong | Symmetric SO₂ stretching |
| ~1100 | Medium | C-N stretching |
| ~900 | Medium | S-N stretching |
| ~750 | Strong | C-H out-of-plane bending (benzene ring) |
| ~690 | Strong | C-S stretching |
| 600-500 | Medium | C-Br stretching |
Table 2: Predicted Raman Scattering Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H stretching |
| ~1600 | Strong | Aromatic C=C stretching (pyridine ring) |
| ~1580 | Strong | Aromatic C=C stretching (benzene ring) |
| 1350-1320 | Medium | Asymmetric SO₂ stretching |
| 1170-1150 | Strong | Symmetric SO₂ stretching |
| ~1000 | Very Strong | Ring breathing (benzene ring) |
| ~990 | Strong | Ring breathing (pyridine ring) |
| ~690 | Medium | C-S stretching |
| 600-500 | Medium | C-Br stretching |
Theoretical and Computational Investigations of N 6 Bromo 2 Pyridinyl Benzenesulfonamide
Quantum Chemical Calculations on N-(6-Bromo-2-pyridinyl)benzenesulfonamide Electronic Structure
No dedicated studies detailing the electronic structure of this compound using quantum chemical calculations were identified. Such studies, typically employing Density Functional Theory (DFT), provide fundamental insights into the molecule's behavior.
Frontier Molecular Orbital (FMO) Analysis
Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound are not available in published literature. FMO analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. For a typical molecule in this class, one would expect to calculate the energies of these orbitals to predict its electrophilic and nucleophilic sites.
Charge Distribution and Electrostatic Potential Maps
There are no published Molecular Electrostatic Potential (MEP) maps or detailed charge distribution analyses (e.g., Mulliken or Natural Bond Orbital charges) for this compound. An MEP map would typically illustrate the electron density distribution, highlighting electronegative regions (often in red, near oxygen and nitrogen atoms) that are susceptible to electrophilic attack, and electropositive regions (in blue, often near hydrogen atoms) susceptible to nucleophilic attack.
Conformational Analysis and Energy Landscapes of this compound
A detailed conformational analysis, which would involve calculating the potential energy surface by rotating the bonds—such as the C-S, S-N, and N-C bonds linking the pyridinyl and benzenesulfonyl moieties—has not been published for this compound. Such an analysis would identify the most stable conformers (global and local minima on the energy landscape) and the transition states between them. While studies on similar molecules, such as N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, have determined solid-state conformations through crystallography, a full computational energy landscape for the title compound is not available. nih.gov
Computational Studies of Reaction Mechanisms Involving this compound
No computational studies elucidating the mechanisms of chemical reactions where this compound acts as a reactant, intermediate, or product were found. Mechanistic studies would involve mapping the reaction coordinates, identifying transition states, and calculating activation energies to understand how the molecule transforms during a chemical process.
Molecular Dynamics Simulations in Research on this compound
The application of molecular dynamics (MD) simulations to study the behavior of this compound over time has not been reported. MD simulations could be hypothetically useful to investigate its interactions in a solvent, or its behavior in a condensed phase such as in crystal growth, but no such research is currently published.
In Silico Prediction of Spectroscopic Parameters for this compound
There are no published reports that provide in silico predictions of spectroscopic parameters (e.g., IR, Raman, NMR, UV-Vis) for this compound, which would typically be calculated using methods like DFT. These computational predictions are often used to complement and aid in the interpretation of experimental spectroscopic data.
Applications of N 6 Bromo 2 Pyridinyl Benzenesulfonamide in Advanced Chemical Synthesis and Materials Science Excluding Biological/clinical
N-(6-Bromo-2-pyridinyl)benzenesulfonamide as a Versatile Synthetic Building Block
The intrinsic reactivity of this compound makes it a valuable intermediate in organic synthesis. The presence of a bromine atom on the electron-deficient pyridine (B92270) ring allows for a variety of substitution reactions, most notably transition metal-catalyzed cross-coupling reactions. The sulfonamide portion of the molecule can also influence its chemical behavior and participate in further functionalization.
The bromo-pyridyl benzenesulfonamide (B165840) scaffold is a key intermediate for the synthesis of complex fused heterocyclic systems. Although direct examples involving this compound are not extensively detailed in the literature, the utility of closely related analogues highlights the synthetic potential of this class of compounds. For instance, a structurally similar compound, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, has been identified as a key intermediate in the synthesis of TGX221, a pyrido[1,2-a]pyrimidin-4-one derivative. nih.gov This demonstrates the role of the bromo-pyridyl sulfonamide moiety as a foundational structure for building elaborate, multi-ring heterocyclic compounds through sequential reactions. The bromine atom serves as a handle for cyclization or the introduction of other functionalities, while the sulfonamide group can direct or participate in subsequent chemical transformations.
Table 1: Synthesis of a TGX221 Precursor Analogue
| Reactants | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-bromo-5-methylpyridin-2-amine, 4-methylbenzene-1-sulfonyl chloride | Pyridine | Stirred vigorously at 100°C for 3 h | N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide | nih.gov |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. While MCRs are a powerful tool for rapidly generating molecular diversity, the scientific literature currently lacks specific examples detailing the application of this compound as a reactant in such processes. The reactivity of the bromo-pyridine moiety could potentially be exploited in MCRs, for example, by first converting it to an organometallic reagent or another reactive intermediate, but dedicated studies on this topic have not been reported.
Ligand Chemistry Utilizing this compound Derivatives
The pyridine ring and the sulfonamide group both contain nitrogen and oxygen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound and its derivatives are attractive candidates for the design of novel ligands for coordination chemistry and catalysis.
The development of metal complexes from this compound derivatives is an area of potential research interest. The nitrogen atom of the pyridine ring and the nitrogen or oxygen atoms of the sulfonamide group can act as donors to form stable chelate rings with a metal center. However, specific studies focused on the synthesis and characterization of metal complexes derived directly from this compound are not prominently featured in the available literature. Research on related pyridine-containing compounds, such as pyridine-2,6-dithiocarboxylic acid, has shown the ability of the pyridine scaffold to form well-defined metal complexes. mdpi.com
Ligands play a crucial role in homogeneous catalysis by modulating the steric and electronic properties of a metal catalyst, thereby controlling its activity and selectivity. The structural framework of this compound is suitable for ligand design. The bromine atom can be substituted via cross-coupling reactions to introduce phosphine, amine, or other coordinating groups, creating bidentate or tridentate ligands. While specific catalytic applications using ligands derived from this compound are not yet documented, the general class of pyridine-sulfonamide compounds is recognized for its potential in the development of new catalysts.
Role of this compound in the Development of Functional Materials
The incorporation of specific organic molecules into larger systems like polymers or optoelectronic materials can impart unique properties. The rigid aromatic structure and potential for functionalization of this compound could make it a candidate building block for such materials. However, a review of the current scientific literature indicates that research has not yet been published describing the use of this compound in the synthesis or development of functional materials like polymers or optoelectronic devices.
This compound in Supramolecular Chemistry and Self-Assembly
Following a thorough review of available scientific literature, no specific applications or detailed research findings concerning the use of this compound in the fields of supramolecular chemistry and self-assembly have been identified. The current body of research does not appear to cover the use of this specific compound as a building block for creating complex, ordered structures through non-covalent interactions such as hydrogen bonding, metal coordination, or π-π stacking.
While related sulfonamide and pyridine-containing molecules are known to participate in such interactions to form supramolecular architectures, research explicitly detailing the self-assembly behavior of this compound is not present in the surveyed literature. Therefore, no data on its potential to form specific assemblies like gels, liquid crystals, or discrete molecular cages can be provided at this time.
Further research would be necessary to explore and characterize the potential of this compound in these advanced areas of chemical synthesis and materials science.
Future Directions and Emerging Research Avenues for N 6 Bromo 2 Pyridinyl Benzenesulfonamide
Untapped Reactivity Patterns and Synthetic Challenges
The unique structural features of N-(6-Bromo-2-pyridinyl)benzenesulfonamide, namely the bromine atom on the pyridine (B92270) ring and the sulfonamide linkage, offer a rich landscape for exploring novel chemical transformations. Future research is expected to focus on leveraging these functionalities for creating more complex molecular architectures.
One of the primary areas for investigation is the reactivity of the C-Br bond. While Suzuki, Heck, and Sonogashira cross-coupling reactions are standard transformations for aryl bromides, their application to this specific substrate, particularly in achieving high yields and selectivity without disturbing the sulfonamide bond, presents an ongoing challenge. Researchers will likely explore novel catalyst systems, including palladium, nickel, and copper catalysts with specialized ligands, to optimize these reactions. A significant challenge lies in preventing the cleavage of the S-N bond under harsh reaction conditions, which is a known issue with sulfonamides.
Another untapped area is the functionalization of the pyridine ring at positions other than the bromine-substituted carbon. Directed ortho-metalation (DoM) strategies, guided by the sulfonamide group, could provide a pathway to introduce a variety of substituents at the C3 position of the pyridine ring. The interplay between the directing abilities of the sulfonamide nitrogen and the pyridine nitrogen will be a key aspect to investigate.
Table 1: Potential Cross-Coupling Reactions and Associated Challenges
| Reaction Type | Potential Reagent | Key Challenge |
|---|---|---|
| Suzuki Coupling | Arylboronic acids/esters | Catalyst poisoning by pyridine nitrogen, S-N bond stability. |
| Heck Coupling | Alkenes | Regioselectivity, potential for N-arylation side reactions. |
| Sonogashira Coupling | Terminal alkynes | Copper catalyst compatibility, homocoupling of alkynes. |
Synthetic challenges also include the development of more efficient and scalable routes to the parent compound itself. Current methods often involve the reaction of 2-amino-6-bromopyridine (B113427) with benzenesulfonyl chloride. researchgate.net Future work could focus on multi-component reactions or novel cyclization strategies to construct the core structure more atom-economically.
Potential for Novel Material Applications
The inherent properties of this compound, such as its aromatic nature, the presence of heteroatoms capable of coordination, and the potential for intermolecular interactions like hydrogen bonding and π-π stacking, make it an intriguing candidate for the development of novel materials. nih.gov
One promising avenue is in the field of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen and the oxygen atoms of the sulfonamide group can act as coordination sites for metal ions. By systematically varying the metal centers and the reaction conditions, a wide array of crystalline materials with tailored porosity, thermal stability, and photophysical properties could be synthesized. These materials could find applications in gas storage, catalysis, and sensing.
Furthermore, the compound's structure is conducive to the formation of organic electronic materials. The extended π-system and the potential for ordered packing in the solid state are desirable features for organic semiconductors. Future research could involve the synthesis of derivatives with extended conjugation or electron-donating/withdrawing groups to tune the electronic properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom also serves as a handle to incorporate the molecule into larger polymeric structures.
Advancements in Computational Approaches
Computational chemistry is poised to play a crucial role in accelerating the discovery and development of applications for this compound. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netmdpi.com
Future computational studies will likely focus on several key areas. Firstly, DFT can be used to predict the regioselectivity of various chemical reactions, aiding in the design of synthetic routes and the minimization of unwanted byproducts. mdpi.com Calculating the energies of reaction intermediates and transition states for different catalytic cycles can help in selecting the optimal catalyst for a desired transformation.
Secondly, molecular docking and dynamics simulations can be employed to explore the potential biological activity of this compound and its derivatives. nih.gov Benzenesulfonamides are a well-known class of compounds with a wide range of biological activities, including as carbonic anhydrase inhibitors. rsc.orgnih.gov In silico screening against various protein targets could identify potential therapeutic applications and guide the synthesis of more potent and selective analogues. nih.gov
Finally, computational modeling will be instrumental in predicting the properties of materials derived from this compound. For instance, calculations can predict the band gap of potential organic semiconductors or the binding affinity of MOFs for different gas molecules, thereby guiding experimental efforts.
Table 2: Application of Computational Methods
| Computational Method | Research Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers, NMR/IR spectra. researchgate.netmdpi.com |
| Molecular Docking | Virtual screening for biological targets | Binding affinities, interaction modes with proteins. nih.gov |
| Molecular Dynamics (MD) | Simulating conformational changes | Stability of protein-ligand complexes, solvent effects. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, higher efficiency, and better reproducibility. mdpi.com The synthesis of this compound and its derivatives is well-suited for this transition.
Future research in this area will involve the development of robust flow-based synthetic routes. This could include the continuous formation of the sulfonamide bond, followed by in-line purification and subsequent functionalization reactions, such as cross-coupling. The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities.
Automated synthesis platforms, which integrate robotic systems with flow chemistry, can be used for the rapid generation of libraries of derivatives. nih.gov By systematically varying the building blocks (e.g., different sulfonyl chlorides or substituted pyridines), a large number of compounds can be synthesized and screened for desired properties in a high-throughput manner. This approach would significantly accelerate the discovery of new materials and biologically active molecules based on this scaffold.
Sustainable Synthesis and Degradation Research
In line with the growing emphasis on green chemistry, future research will need to address the environmental impact of the synthesis and lifecycle of this compound. This involves developing more sustainable synthetic methods and understanding the compound's environmental fate.
Research into sustainable synthesis will focus on several aspects. This includes the use of greener solvents, the development of catalyst systems based on earth-abundant metals, and the design of processes that minimize waste generation. Biocatalysis, using enzymes to perform specific chemical transformations, could also be explored as a highly selective and environmentally benign synthetic tool.
Understanding the degradation pathways of this compound is crucial for assessing its environmental persistence. Studies on its biodegradability, photodegradation, and potential for bioaccumulation will be necessary. The presence of a brominated aromatic ring raises concerns about the formation of persistent and potentially toxic degradation products. Future research should aim to identify these products and develop strategies for their remediation.
Q & A
Q. What computational tools are used for toxicity and safety profiling?
- Methodological Answer :
- EPA DSSTox : Predict acute toxicity endpoints (e.g., LD₅₀) using QSAR models.
- ADMET Predictor™ : For hepatotoxicity and CYP inhibition risks.
- ProTox-II : Web-based platform for carcinogenicity and mutagenicity assessment (https://comptox.epa.gov ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
